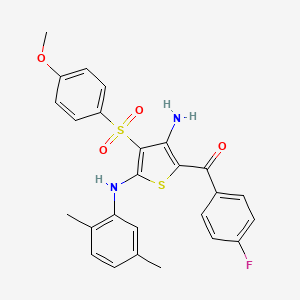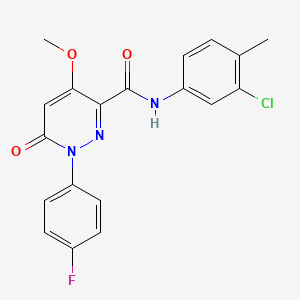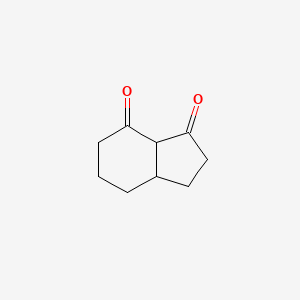
octahydro-1H-indene-1,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-indene-1,7-dione: is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by its IUPAC name, hexahydro-1H-indene-1,7(4H)-dione . This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring, both of which are fully saturated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indene-1,7-dione typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 1H-indene-1,7-dione using a palladium or platinum catalyst under high pressure and temperature . The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out at temperatures ranging from 50°C to 100°C and pressures of 50-100 psi.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with supported metal catalysts, allowing for efficient and scalable production . The reaction parameters are optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-1H-indene-1,7-dione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydro-1H-indene-1,7-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and specialty chemicals .
Wirkmechanismus
The mechanism of action of octahydro-1H-indene-1,7-dione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
- 1H-Indene, octahydro-, cis-
- 1H-Inden-1-one, octahydro-
- Bicyclo[4.3.0]nonane
Uniqueness: Octahydro-1H-indene-1,7-dione is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated or partially saturated analogs . This structural feature makes it more stable and less reactive under certain conditions, enhancing its utility in various applications.
Eigenschaften
IUPAC Name |
3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDYNMZXFQNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C2C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)
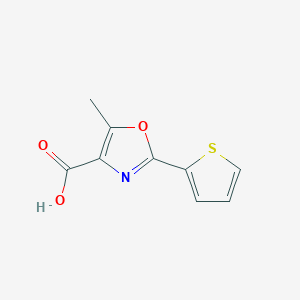
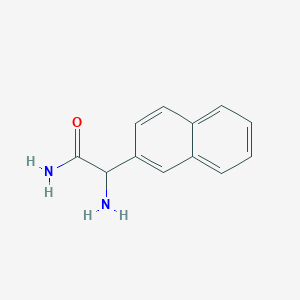
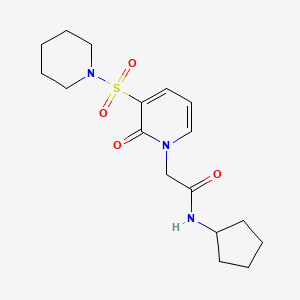
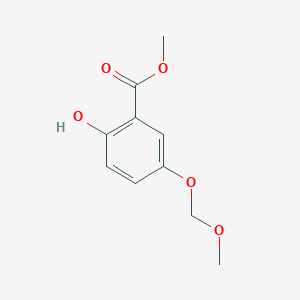
![7-cyclopentyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)
![N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)
![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2576232.png)
![(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B2576233.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2576236.png)
